

# Application Note: Target Identification and Engagement using Brigatinib-13C6 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Brigatinib-13C6 |           |
| Cat. No.:            | B15142813       | Get Quote |

#### **Abstract**

This application note describes a detailed protocol for the identification and quantification of protein targets of Brigatinib, a potent tyrosine kinase inhibitor, using a stable isotope-labeled version, **Brigatinib-13C6**, in a chemical proteomics workflow. This method enables the precise and sensitive elucidation of drug-protein interactions directly in a complex biological matrix, such as cell lysates or tissue homogenates. The protocol outlines cell culture and lysis, affinity purification of Brigatinib-binding proteins, and subsequent analysis by quantitative mass spectrometry. This approach is invaluable for confirming known targets, discovering novel off-target interactions, and understanding the polypharmacology of Brigatinib, thereby aiding in drug development and personalized medicine.

#### Introduction

Brigatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] It is also known to inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR) and ROS proto-oncogene-1 (ROS1).[1][3] Understanding the complete target profile of a drug is crucial for elucidating its mechanism of action, predicting potential side effects, and identifying mechanisms of resistance.



Chemical proteomics, coupled with quantitative mass spectrometry, has emerged as a powerful tool for unbiased drug target identification.[4][5][6] This approach often utilizes an immobilized version of the drug to capture its interacting proteins from a cell lysate.[6][7] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the drug molecule allows for the differentiation and relative quantification of specific binders from non-specific background proteins.[8][9][10] This application note provides a comprehensive protocol for utilizing **Brigatinib-13C6** in a competitive binding experiment to identify its protein targets.

## **Principle of the Method**

The experimental design is based on a competitive affinity purification-mass spectrometry (AP-MS) approach. A cellular lysate is pre-incubated with either a vehicle control or an excess of "light" (unlabeled) Brigatinib. Subsequently, **Brigatinib-13C6**, immobilized on a solid support (e.g., sepharose beads), is added to the lysates. Proteins that specifically bind to Brigatinib will be competed off the beads in the sample pre-incubated with the light compound. By comparing the protein amounts captured by the **Brigatinib-13C6** beads from both the vehicle-treated and the light Brigatinib-treated lysates, specific interactors can be identified and quantified. Proteins showing a significant decrease in abundance in the competed sample are considered high-confidence targets.

# **Experimental Protocols Cell Culture and Lysate Preparation**

- Cell Lines: Select appropriate cell lines based on the research question (e.g., ALK-positive NSCLC cell line H3122, or other cancer cell lines to explore novel targets).
- Culture Conditions: Culture cells to ~80-90% confluency in appropriate media supplemented with fetal bovine serum and antibiotics. For quantitative experiments using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells can be grown in media containing "heavy" or "light" amino acids (e.g., <sup>13</sup>C<sub>6</sub>-Arginine and <sup>13</sup>C<sub>6</sub>-Lysine) for at least five passages to ensure complete incorporation.[11][12]
- Cell Lysis:
  - Wash cells twice with ice-cold phosphate-buffered saline (PBS).



- Lyse the cells on ice using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

## Affinity Purification using Immobilized Brigatinib-13C6

- Immobilization of Brigatinib-13C6: Brigatinib-13C6, synthesized with a suitable linker arm, is covalently coupled to a solid support matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.
- · Competitive Binding Experiment:
  - For each condition (vehicle control and competition), take an equal amount of protein lysate (e.g., 1-5 mg).
  - $\circ$  To the "competition" sample, add free, unlabeled Brigatinib to a final concentration of 10-50  $\mu$ M. To the "vehicle" sample, add the same volume of DMSO.
  - Incubate for 1 hour at 4°C with gentle rotation.
  - Add the Brigatinib-13C6-coupled beads to both lysates.
  - Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).
  - Remove the supernatant and wash the beads three to five times with lysis buffer to remove non-specific binders.



Perform a final wash with a buffer with lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

## On-Bead Protein Digestion and Sample Preparation for Mass Spectrometry

- Resuspend the washed beads in 100 μL of 50 mM ammonium bicarbonate.
- Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the proteins.
- Cool to room temperature and add iodoacetamide to a final concentration of 20 mM.
   Incubate in the dark for 30 minutes to alkylate the proteins.
- Add sequencing-grade trypsin (e.g., 1 μg) and incubate overnight at 37°C with shaking.
- Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
- Acidify the peptides with formic acid to a final concentration of 0.1%.
- Desalt the peptides using a C18 StageTip or equivalent.
- Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

## LC-MS/MS Analysis and Data Processing

- Liquid Chromatography: Use a nano-flow HPLC system with a C18 column to separate the
  peptides with a gradient of increasing acetonitrile concentration.
- Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).



- Search the data against a human protein database (e.g., UniProt/Swiss-Prot).
- Identify and quantify the proteins based on the detected peptides. For SILAC experiments, the software will calculate the heavy/light ratios. For label-free quantification, the peptide intensities will be compared between the vehicle and competed samples.
- Filter the protein list to include only high-confidence identifications.
- Calculate the fold-change in protein abundance between the vehicle and the competed samples. Proteins with a significantly reduced abundance in the competed sample are considered specific binders.

#### **Data Presentation**

The quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Known Brigatinib Targets Identified

| Protein                                     | Gene  | UniProt ID | Peptide<br>Count | Fold<br>Change<br>(Vehicle/Co<br>mpeted) | p-value |
|---------------------------------------------|-------|------------|------------------|------------------------------------------|---------|
| Anaplastic<br>lymphoma<br>kinase            | ALK   | Q9UM73     | 25               | 15.2                                     | < 0.001 |
| Epidermal<br>growth factor<br>receptor      | EGFR  | P00533     | 18               | 8.5                                      | < 0.005 |
| ROS proto-<br>oncogene 1                    | ROS1  | P08922     | 15               | 10.1                                     | < 0.001 |
| Insulin-like<br>growth factor<br>1 receptor | IGF1R | P08069     | 12               | 4.3                                      | < 0.01  |



Table 2: Novel Potential Brigatinib Off-Targets

| Protein                                      | Gene  | UniProt ID | Peptide<br>Count | Fold<br>Change<br>(Vehicle/Co<br>mpeted) | p-value |
|----------------------------------------------|-------|------------|------------------|------------------------------------------|---------|
| Tyrosine-<br>protein<br>kinase ABL1          | ABL1  | P00519     | 10               | 5.7                                      | < 0.01  |
| FLT3                                         | FLT3  | P36888     | 8                | 3.9                                      | < 0.05  |
| Mitogen-<br>activated<br>protein<br>kinase 1 | MAPK1 | P28482     | 11               | 2.5                                      | < 0.05  |

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Brigatinib Wikipedia [en.wikipedia.org]
- 2. What is Brigatinib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopic labeling in proteomics PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. academic.oup.com [academic.oup.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Target Identification and Engagement using Brigatinib-13C6 in Quantitative Proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142813#brigatinib-13c6-in-quantitative-proteomics-for-target-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com